molecular formula C17H14N2O5S B2354410 N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034564-89-9

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

Cat. No.: B2354410
CAS No.: 2034564-89-9
M. Wt: 358.37
InChI Key: RXXODMSDUCHXGP-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-25(21,11-14-13-4-1-2-5-15(13)24-19-14)18-10-12-7-8-17(23-12)16-6-3-9-22-16/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXODMSDUCHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a bifuran moiety with a benzo[d]isoxazole unit. Its molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, and it has a molecular weight of approximately 335.37 g/mol. The presence of the methanesulfonamide group is significant for its biological activity.

1. Anticonvulsant Activity:
Recent studies have indicated that derivatives of benzo[d]isoxazole compounds exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in inhibiting pentylenetetrazol (PTZ)-induced seizures in animal models. The mechanism appears to involve modulation of sodium channels and enhancement of GABAergic transmission, which are crucial for controlling neuronal excitability .

2. Anticancer Activity:
Compounds similar to this compound have been reported to possess anticancer properties. For example, studies have highlighted that isoxazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantInhibition of PTZ-induced seizures
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialPotential antibacterial effects noted in preliminary studies

Case Studies

Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of benzo[d]isoxazole derivatives demonstrated significant anticonvulsant activity in rodent models. The compound's effectiveness was assessed using the maximal electroshock seizure threshold (MEST) test, where it showed a dose-dependent increase in seizure threshold, indicating its potential as an anticonvulsant agent .

Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.25 µM to 6.72 µM, demonstrating their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of benzo[d]isoxazole and bifuran compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various derivatives that demonstrate effective inhibition against a range of bacteria and fungi.

Key Findings:

  • A study highlighted the synthesis of several benzo[d]isoxazole derivatives, which were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Another research focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the benzo[d]isoxazole ring enhanced their antimicrobial efficacy .

Anticancer Potential

The anticancer properties of N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide have been explored through various in vitro studies. These investigations primarily focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies:

  • A study conducted on MDA-MB-231 breast cancer cells demonstrated that compounds related to this structure could induce apoptosis significantly compared to control groups. The mechanism involved the inhibition of carbonic anhydrase IX, which is often overexpressed in tumors .
  • Another research effort synthesized similar compounds and assessed their anticancer activity through cell viability assays, showing promising results with IC50 values indicating potent activity against various cancer cell lines .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been a focus of research due to the rising incidence of drug-resistant Mycobacterium tuberculosis.

Research Insights:

  • Studies have evaluated the in vitro antitubercular activity of derivatives containing the benzo[d]isoxazole moiety. Results indicated that some compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis H37Rv strains, with MIC values comparable to existing antitubercular drugs .
  • Further investigations into the mechanism revealed that these compounds may inhibit critical mycobacterial enzymes, which are essential for bacterial survival and replication .

Data Summary Table

ApplicationKey FindingsReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with low MIC values
AnticancerInduces apoptosis in MDA-MB-231 cells; inhibits carbonic anhydrase IX
AntitubercularSignificant inhibition of Mycobacterium tuberculosis with promising MIC values

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